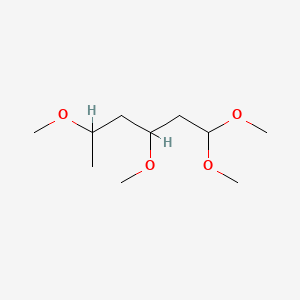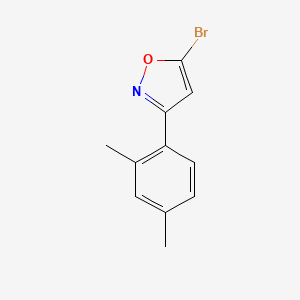
4-Methyl-3,5-dihydropteridine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3,5-dihydropteridine-2,6-dione is a heterocyclic organic compound that belongs to the pteridine family. This compound is characterized by its unique structure, which includes a pteridine ring system with methyl and keto groups at specific positions. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3,5-dihydropteridine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formic acid and formaldehyde. The reaction is carried out under reflux conditions, leading to the formation of the desired pteridine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-3,5-dihydropteridine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4,6-trione derivatives, while reduction can produce dihydropteridine derivatives with hydroxyl groups.
Applications De Recherche Scientifique
4-Methyl-3,5-dihydropteridine-2,6-dione has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various pteridine derivatives used in chemical studies.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, such as in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-3,5-dihydropteridine-2,6-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes involved in metabolic pathways. For instance, it may inhibit dihydrofolate reductase, affecting folate metabolism and cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Amino-7-methyl-1,5-dihydropteridine-4,6-dione: Shares a similar pteridine core but with different functional groups.
Meldrum’s Acid: Although structurally different, it shares some chemical reactivity characteristics.
Pyrrolopyrazine Derivatives: These compounds have a different core structure but exhibit similar biological activities.
Uniqueness: 4-Methyl-3,5-dihydropteridine-2,6-dione is unique due to its specific substitution pattern on the pteridine ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
89795-94-8 |
|---|---|
Formule moléculaire |
C7H6N4O2 |
Poids moléculaire |
178.15 g/mol |
Nom IUPAC |
4-methyl-3,5-dihydropteridine-2,6-dione |
InChI |
InChI=1S/C7H6N4O2/c1-3-5-6(11-7(13)9-3)8-2-4(12)10-5/h2H,1H3,(H,10,12)(H,8,9,11,13) |
Clé InChI |
VXKVDWRNRCQFFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC(=O)N1)N=CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;1-ethylpyrrole-2,5-dione](/img/structure/B13800789.png)

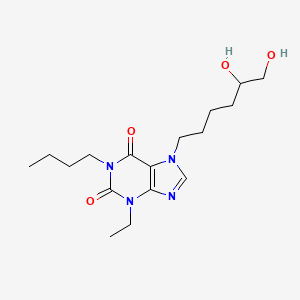
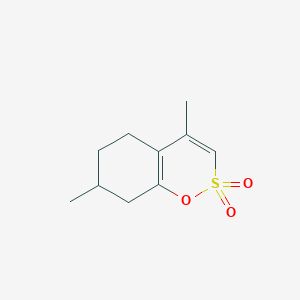

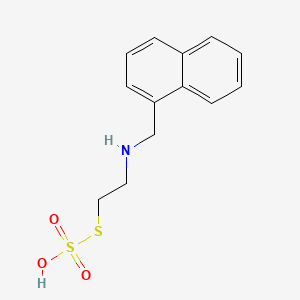
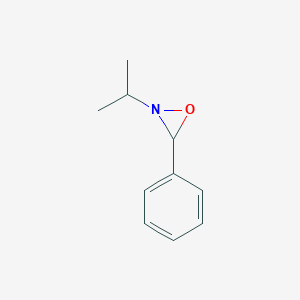
![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)
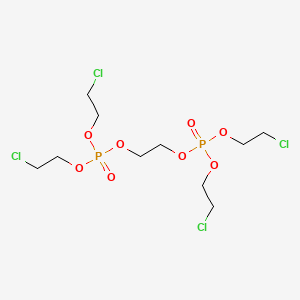
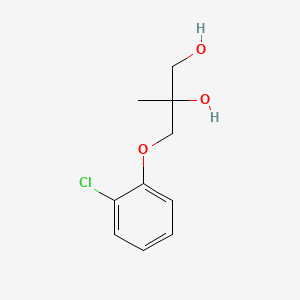
![4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13800835.png)
